Cas no 153204-92-3 (N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine)

N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine 化学的及び物理的性質
名前と識別子
-
- Silanamine, N-[(4-bromophenyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)-
- N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine
- AK319559
- A921538
- [(4-BROMOPHENYL)METHYL]BIS(TRIMETHYLSILYL)AMINE
- MFCD29919303
- 1-(4-bromophenyl)-N,N-bis(trimethylsilyl)methanamine
- C13H24BrNSi2
- AKOS027325394
- 153204-92-3
- C72896
- DS-11622
- SY316845
- CS-0160409
-
- MDL: MFCD29919303
- インチ: 1S/C13H24BrNSi2/c1-16(2,3)15(17(4,5)6)11-12-7-9-13(14)10-8-12/h7-10H,11H2,1-6H3
- InChIKey: OKYGLTUIDZRFGS-UHFFFAOYSA-N
- ほほえんだ: BrC1C([H])=C([H])C(=C([H])C=1[H])C([H])([H])N([Si](C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H])[Si](C([H])([H])[H])(C([H])([H])[H])C([H])([H])[H]
計算された属性
- せいみつぶんしりょう: 329.06312
- どういたいしつりょう: 329.06307g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 223
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 3.2
じっけんとくせい
- ふってん: 322.4±44.0°C at 760 mmHg
- PSA: 3.24
N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine セキュリティ情報
- シグナルワード:warning
- 危害声明: H302
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- ちょぞうじょうけん:Sealed in dry,2-8°C
N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | D757423-25g |
Silanamine, N-[(4-bromophenyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)- |
153204-92-3 | 95+% | 25g |
$1405 | 2023-09-04 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1231049-25g |
N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine |
153204-92-3 | 95% | 25g |
¥9209 | 2023-04-15 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N86670-25g |
N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine |
153204-92-3 | 95% | 25g |
¥8776.0 | 2024-07-19 | |
Ambeed | A106575-1g |
N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine |
153204-92-3 | 95% | 1g |
$107.0 | 2024-06-01 | |
Ambeed | A106575-250mg |
N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine |
153204-92-3 | 95% | 250mg |
$42.0 | 2024-06-01 | |
Ambeed | A106575-5g |
N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine |
153204-92-3 | 95% | 5g |
$299.0 | 2024-06-01 | |
abcr | AB528259-250 mg |
N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine; . |
153204-92-3 | 250MG |
€123.60 | 2023-07-11 | ||
abcr | AB528259-250mg |
N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine; . |
153204-92-3 | 250mg |
€128.10 | 2025-02-13 | ||
abcr | AB528259-5g |
N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine; . |
153204-92-3 | 5g |
€537.80 | 2025-02-13 | ||
Aaron | AR00HYT6-25g |
Silanamine, N-[(4-bromophenyl)methyl]-1,1,1-trimethyl-N-(trimethylsilyl)- |
153204-92-3 | 95% | 25g |
$1199.00 | 2023-12-15 |
N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine 関連文献
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
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Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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5. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamineに関する追加情報
N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine: A Comprehensive Overview
N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is a highly specialized compound with the CAS registry number 153204-92-3. This compound has garnered significant attention in the fields of organic chemistry and materials science due to its unique structural properties and potential applications. The molecule combines a bromobenzyl group with a trimethylsilyl-substituted silanamine framework, making it a versatile building block for advanced chemical synthesis.
The CAS No. 153204-92-3 refers to this specific compound, which is characterized by its complex molecular structure. The bromobenzyl moiety introduces electronic and steric effects that can be exploited in various chemical reactions. Recent studies have highlighted its role in the synthesis of functional materials, such as organosilicon polymers and hybrid organic-inorganic materials. Its ability to act as a versatile linker between organic and inorganic components has made it a valuable tool in nanotechnology and catalysis.
One of the most notable features of N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine is its reactivity under specific conditions. Researchers have demonstrated that this compound can undergo nucleophilic substitution reactions at the bromine atom, enabling the introduction of diverse functional groups. This property has been leveraged in the development of novel catalysts for olefin polymerization and other industrial processes.
Recent advancements in computational chemistry have provided deeper insights into the electronic structure of this compound. Quantum mechanical calculations reveal that the trimethylsilyl group plays a critical role in stabilizing the molecule's geometry and influencing its reactivity. These findings have been instrumental in designing more efficient synthetic routes for this compound.
In terms of applications, N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine has shown promise in the field of drug delivery systems. Its unique combination of hydrophobicity and reactivity makes it an ideal candidate for encapsulating bioactive molecules within silica nanoparticles. Preliminary experiments have demonstrated enhanced drug loading capacities and controlled release profiles when this compound is used as a surface modifier.
The synthesis of this compound involves a multi-step process that requires precise control over reaction conditions. The key steps include the preparation of intermediates with high purity and the optimization of coupling reactions to achieve high yields. Recent breakthroughs in asymmetric catalysis have also enabled enantioselective syntheses of this compound, opening new avenues for its use in chiral recognition and asymmetric synthesis.
From an environmental standpoint, researchers are exploring ways to minimize the ecological footprint of this compound's production. Green chemistry approaches, such as using renewable feedstocks and catalytic systems with high turnover numbers, are being implemented to enhance sustainability. These efforts align with global initiatives aimed at reducing waste and improving energy efficiency in chemical manufacturing.
In conclusion, N-(4-Bromobenzyl)-1,1,1-trimethyl-N-(trimethylsilyl)silanamine (CAS No. 153204-92-3) stands out as a multifaceted compound with immense potential across various scientific disciplines. Its structural versatility, reactivity under controlled conditions, and compatibility with advanced synthetic techniques make it an invaluable asset for researchers and industry professionals alike.
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